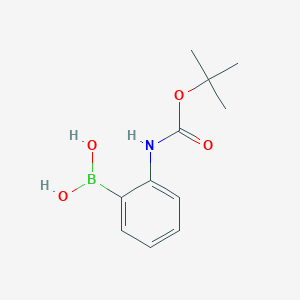

(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid

Description

(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the ortho position with a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group enhances stability by protecting the amine from undesired reactions, while the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry. This compound is widely used in pharmaceutical intermediates, materials science, and biochemical probes due to its dual functionality .

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEIKYSECODAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378291 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115377-94-1 | |

| Record name | 1,1-Dimethylethyl N-(2-boronophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115377-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-BOC-aminophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and other proteins.

Mode of Action

The compound is a boronic acid derivative, which is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions. This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium. The compound’s interaction with its targets likely involves similar mechanisms, leading to changes in the target’s structure or function.

Biochemical Pathways

Boronic acids are known to be involved in various biochemical processes, including the suzuki–miyaura cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction.

Pharmacokinetics

Boronic acids and their esters are known to be marginally stable in water, undergoing hydrolysis. This property could impact the compound’s bioavailability.

Result of Action

Boronic acids and their derivatives are known to have various biological effects, including enzyme inhibition and potential therapeutic applications.

Action Environment

The action, efficacy, and stability of (2-BOC-aminophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is relatively stable under normal storage and usage conditions. It is soluble in water, alcohols, and some organic solvents, which could influence its action and stability.

Biochemical Analysis

Biochemical Properties

(2-BOC-aminophenyl)boronic acid is known to interact with various biomolecules. It is used in the preparation of affinity sites for antibacterial drugs like ampicillin. It also plays a role in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction.

Molecular Mechanism

The molecular mechanism of (2-BOC-aminophenyl)boronic acid involves its interaction with biomolecules at the molecular level. In the Suzuki–Miyaura coupling reaction, it participates in transmetalation, a process where it is transferred from boron to palladium.

Temporal Effects in Laboratory Settings

Boronic acids and their esters, including (2-BOC-aminophenyl)boronic acid, are only marginally stable in water. Their hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH.

Metabolic Pathways

Boronic acids can be converted into a broad range of functional groups, indicating their involvement in various metabolic pathways.

Biological Activity

(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid, a compound featuring a boronic acid moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Overview of Boronic Acids in Medicinal Chemistry

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which makes them valuable in various biological contexts. Their applications range from serving as enzyme inhibitors to acting as drug delivery systems . The introduction of boronic acid groups into bioactive molecules can enhance their pharmacological properties, including selectivity and solubility .

- Inhibition of Proteasomes : Some boronic acids, including derivatives like this compound, have been shown to inhibit proteasomal activity. This inhibition is crucial for regulating protein turnover, which has significant implications in cancer therapy.

- Anticancer Activity : Boronic acids have been linked to anticancer properties, particularly through their ability to interact with cellular pathways involved in tumor growth and metastasis. For instance, compounds like bortezomib, a boronic acid derivative, are used in the treatment of multiple myeloma by inducing apoptosis in cancer cells .

- Antibacterial and Antiviral Properties : Research indicates that boronic acids exhibit antibacterial and antiviral activities. The structural modifications of these compounds can lead to enhanced efficacy against various pathogens .

Table 1: Summary of Biological Activities

Case Study: Proteasome Inhibition

A study highlighted the role of boronic acids in inhibiting the 26S proteasome, a critical component for protein degradation within cells. The compound this compound demonstrated significant inhibitory effects on proteasomal activity, leading to accumulation of pro-apoptotic factors and subsequent cell death in cancer cell lines. This mechanism underlines the potential of boronic acids as therapeutic agents in oncology.

Case Study: Antimicrobial Activity

Another investigation focused on the antibacterial properties of boronic acid derivatives. The study revealed that this compound exhibited notable activity against Gram-positive bacteria by interfering with cell wall synthesis. This finding suggests its potential application as a scaffold for developing new antibiotics .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of (2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between boronic acids and aryl halides.

Case Study:

A study demonstrated the use of this compound in a reaction involving 3-bromo-6-methoxypicolinonitrile. The reaction conditions included tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium carbonate in a toluene-water mixture at elevated temperatures (100°C). The product was isolated through flash chromatography, yielding 3-methoxybenzo[f][1,7]naphthyridin-5-amine with a notable purity, showcasing the efficacy of this compound in synthetic applications .

Biomedical Applications

Drug Delivery Systems:

The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, have led to their exploration in drug delivery systems. Specifically, this compound can be conjugated with polymers to enhance mucoadhesiveness and prolong drug release.

Case Study:

Research has shown that conjugates of chitosan and phenylboronic acids exhibit significant mucoadhesive properties, making them suitable for drug delivery applications targeting mucosal surfaces. These systems can improve the residence time of drugs in specific sites, such as the bladder for cancer treatment .

Material Science

Adsorption Applications:

this compound can be used to modify adsorbents for the selective capture of phenolic compounds from various matrices. Its incorporation into materials enhances their affinity for phenolic acids due to the interaction between boron and hydroxyl groups.

Data Table: Adsorption Capacities of Modified Adsorbents

| Adsorbent Type | Phenolic Compound | Adsorption Capacity (mg/g) |

|---|---|---|

| Boronated Chitosan | Caffeic Acid | 93.64 |

| Boronated Chitosan | Protocatechuic Acid | 89.35 |

| Boronated Chitosan | Gallic Acid | 79.66 |

This table highlights the effectiveness of boronate-modified materials in selectively capturing phenolic compounds from complex mixtures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para vs. Meta Substitution

4-(N-Boc-amino)phenylboronic Acid

- Structure: Boc-protected amino group at the para position.

- Molecular Weight : 237.06 g/mol (identical to ortho isomer).

- Para substitution may improve solubility in polar solvents due to symmetrical charge distribution.

- Applications : Used in rhodium-catalyzed couplings and drug discovery .

(3-((tert-Butoxycarbonyl)amino)phenyl)boronic Acid

- Structure: Boc-amino group at the meta position.

- Molecular Weight : 237.06 g/mol.

- Key Differences :

- Intermediate steric effects between ortho and para isomers.

- Meta substitution may alter electronic properties (e.g., resonance effects) of the boronic acid.

- Applications : Research reagents, organic synthesis intermediates .

Heterocyclic Analogs

(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic Acid

- Structure: Pyrimidine core replaces phenyl ring; Boc-amino group at pyrimidin-2 position.

- Molecular Weight : 239.04 g/mol.

- Key Differences: Pyrimidine’s electron-deficient nature enhances reactivity in cross-couplings compared to phenyl analogs. Potential for targeting kinase enzymes in medicinal chemistry.

- Applications : Kinase inhibitor development .

Comparative Data Table

Preparation Methods

Boc Protection of 2-Iodoaniline Precursors

The Boc (tert-butoxycarbonyl) group is introduced to the amino moiety of 2-iodoaniline prior to boronic acid installation to avoid competing side reactions. A modified protocol from CN105017301A and CN1793110A employs di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions:

Procedure :

-

Dissolve 2-iodoaniline (1.0 equiv.) in acetone-water (4:1 v/v).

-

Add triethylamine (1.5–2.0 equiv.) as a base to deprotonate the amine.

-

Introduce (Boc)₂O (1.1 equiv.) at 0–25°C and stir for 0.5–4 hours.

-

Extract with ethyl acetate, wash with brine, and purify via column chromatography (petroleum ether:ethyl acetate = 5:1).

Yield : 85–93%.

Key Insight : Aqueous acetone minimizes racemization and enhances reaction homogeneity, while stoichiometric triethylamine ensures complete Boc activation.

Miyaura Borylation of Boc-Protected 2-Iodoaniline

The Boc-protected intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂). This step, adapted from ChemicalBook and ScholarWorks, proceeds as follows:

Procedure :

-

Combine Boc-protected 2-iodoaniline (1.0 equiv.), B₂pin₂ (1.1 equiv.), potassium acetate (3.0 equiv.), and PdCl₂(dppf) (3 mol%) in degassed THF.

-

Heat at 80°C under nitrogen for 18 hours.

-

Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via chromatography (petroleum ether:ethyl acetate = 1:5).

Yield : 78–81%.

Mechanistic Notes : Pd⁰ mediates oxidative addition with the aryl iodide, followed by transmetallation with B₂pin₂. Reductive elimination yields the boronic ester, which is hydrolyzed in situ.

Alternative Routes: Sequential Deprotection and Borylation

A less common approach involves synthesizing 2-aminophenylboronic acid first, followed by Boc protection. However, this method risks boronic acid degradation during the protection step. For example, 2-aminophenylboronic acid (synthesized via’s method) reacts with (Boc)₂O in dichloromethane and DMAP, yielding the target compound in 65% yield after purification.

Comparative Analysis of Methodologies

| Parameter | Boc Protection First | Borylation First |

|---|---|---|

| Overall Yield | 78–81% | 65% |

| Functional Stability | High (Boc stable) | Moderate (boronic acid sensitive) |

| Purification | Column chromatography | Column chromatography |

| Reaction Time | 18–24 hours | 20–26 hours |

Key Findings :

-

Boc protection prior to borylation minimizes side reactions (e.g., proto-deboronation or amine oxidation).

-

THF outperforms DMSO as a solvent due to better compatibility with PdCl₂(dppf).

Optimization Strategies

Catalyst Screening

Testing Pd catalysts (Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) revealed PdCl₂(dppf) as optimal, providing 81% yield vs. 45–60% for others. The dppf ligand enhances oxidative addition efficiency with aryl iodides.

Solvent Effects

THF, dioxane, and DMF were compared:

-

THF : 81% yield (ideal balance of polarity and boiling point).

-

DMSO : 78% yield but challenging work-up due to high viscosity.

Scalability and Industrial Relevance

A pilot-scale synthesis (100 g) using Boc protection first achieved 78% yield with technical-grade reagents, confirming method robustness. Cost analysis shows:

Challenges and Mitigation

Q & A

Q. What are the key challenges in synthesizing (2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid, and how can they be addressed methodologically?

Synthesis challenges include low selectivity, multi-step processes, and purification difficulties due to boronic acid’s tendency to bind irreversibly to silica gel or form boroxins under elevated temperatures . To mitigate these:

- Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, preventing unwanted side reactions.

- Purification : Avoid silica gel chromatography; instead, employ recrystallization or mild aqueous workup conditions.

- Temperature Control : Conduct reactions at lower temperatures (e.g., 0–25°C) to suppress boroxin formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR confirm the presence of the boronic acid moiety and Boc-protected amine. NMR typically shows a peak near 30 ppm for boronic acids .

- X-ray Crystallography : Resolves the supramolecular structure, revealing hydrogen-bonding patterns (e.g., B–O···H–N interactions) critical for stability .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions, such as π-π stacking or hydrogen bonding, influencing crystallization behavior .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Storage : Keep under inert atmosphere (N/Ar) at –20°C to prevent hydrolysis of the Boc group or boronic acid oxidation.

- Solvent Choice : Use anhydrous DMSO or THF for dissolution to avoid water-induced degradation.

- Lyophilization : For long-term storage, lyophilize the compound as a stable powder .

Advanced Research Questions

Q. How can this compound be leveraged in designing selective sensors for hydroxyl-containing analytes (e.g., sugars or polyphenols)?

The boronic acid moiety binds diols via reversible ester formation, while the Boc-protected amine allows pH-sensitive tuning of binding affinity. Methodological steps include:

- Sensor Functionalization : Conjugate the compound to a fluorophore (e.g., dansyl chloride) via Suzuki-Miyaura coupling, enabling fluorescence-based detection .

- pH Optimization : Adjust the solution to physiological pH (~7.4) to balance boronic acid’s binding capacity and Boc group stability .

- Selectivity Screening : Test against structurally similar analytes (e.g., caffeic acid vs. ferulic acid) to validate specificity .

Q. What strategies optimize its use in Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis?

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) with ligand additives (e.g., SPhos) to enhance reactivity .

- Base Compatibility : Employ NaCO or CsCO in biphasic solvent systems (e.g., DME/HO) to maintain boronic acid stability .

- Reaction Monitoring : Track boronic acid consumption via NMR or LC-MS to identify side reactions (e.g., protodeboronation) .

Q. How does the Boc group influence the compound’s reactivity in bioconjugation or peptide synthesis?

The Boc group:

- Prevents Amine Interference : Blocks nucleophilic amine participation during boronic acid-mediated reactions (e.g., forming iminoboronates with thiols) .

- Controlled Deprotection : Use TFA or HCl in dioxane to remove the Boc group post-conjugation, enabling site-specific functionalization .

- Steric Effects : The bulky tert-butyl group may hinder access to the boronic acid site, requiring optimization of molar ratios in coupling reactions .

Q. What computational methods are suitable for studying its binding interactions with biological targets?

- Density Functional Theory (DFT) : Calculate binding energies between the boronic acid and target hydroxyl groups (e.g., serine proteases) .

- Molecular Dynamics (MD) : Simulate pH-dependent conformational changes in the Boc-amine group to predict binding affinity .

- Docking Studies : Model interactions with enzyme active sites (e.g., SARS-CoV-2 main protease) to guide inhibitor design .

Data Contradiction and Reproducibility Analysis

Q. How can discrepancies in reported yields for its synthesis be resolved?

Yield variations often arise from:

- Catalyst Purity : Use freshly prepared Pd catalysts to avoid deactivation.

- Solvent Drying : Ensure solvents are rigorously dried (e.g., over molecular sieves) to prevent boronic acid decomposition.

- Workup Timing : Immediate isolation post-reaction minimizes boroxin formation .

Q. Why do some studies report instability in aqueous solutions, while others demonstrate successful applications in biological buffers?

- pH Dependency : At neutral pH, boronic acids form tetrahedral boronate esters with diols, enhancing stability. At acidic pH, the free boronic acid is prone to hydrolysis .

- Buffer Additives : Use chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh) (2 mol%) | |

| Base | NaCO (2.5 equiv) | |

| Solvent | DME/HO (4:1 v/v) | |

| Temperature | Reflux (85°C) | |

| Reaction Time | 2–4 hours |

Q. Table 2. Stability Comparison Under Storage Conditions

| Condition | Stability Duration | Degradation Pathway |

|---|---|---|

| –20°C (N) | >6 months | Minimal boroxin formation |

| 25°C (air) | <1 week | Oxidation, boroxin |

| Aqueous pH 7.4 | 24–48 hours | Hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.